Cas no 1707567-31-4 (2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid)

2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid is a fluorinated heterocyclic compound featuring a benzoic acid moiety linked to a [1,2,4]oxadiazole ring substituted with a 2-trifluoromethylphenyl group. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the oxadiazole ring offers versatility as a bioisostere for carboxylic acids or amides. Its well-defined synthetic route allows for scalable production with high purity, supporting applications in drug discovery and material science. The compound serves as a key intermediate in developing novel bioactive molecules with improved pharmacokinetic profiles.
2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid structure
1707567-31-4 structure
商品名:2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid
CAS番号:1707567-31-4
MF:C16H9F3N2O3
メガワット:334.249474287033
CID:5210663

2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid
    • インチ: 1S/C16H9F3N2O3/c17-16(18,19)12-8-4-3-7-11(12)13-20-14(24-21-13)9-5-1-2-6-10(9)15(22)23/h1-8H,(H,22,23)
    • InChIKey: JOSLNWPBSUWOAF-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC=CC=C1C1ON=C(C2=CC=CC=C2C(F)(F)F)N=1

2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509096-1g
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoicacid
1707567-31-4 97%
1g
$568 2023-02-17

2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid 関連文献

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2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acidに関する追加情報

Professional Introduction to 2-[3-(2-Trifluoromethyl-phenyl-[1,2,4]oxadiazol-5-yl)-benzoic acid (CAS No: 1707567-31-4)

2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid, identified by its CAS number 1707567-31-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive study in academic and industrial settings.

The molecular structure of 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid incorporates several key pharmacophoric elements that contribute to its unique chemical properties. The presence of a [1,2,4]oxadiazole ring system is particularly noteworthy, as this heterocyclic moiety is widely recognized for its role in modulating biological pathways. Specifically, the [1,2,4]oxadiazole core is often associated with anti-inflammatory, antimicrobial, and anticancer activities. This is complemented by the substitution of the phenyl ring with a 2-trifluoromethyl group, which enhances the lipophilicity and metabolic stability of the compound.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from structurally diverse scaffolds. The combination of a benzoic acid moiety with the [1,2,4]oxadiazole-phenyl unit in 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid presents an intriguing prospect for drug discovery. The benzoic acid component is well-documented for its role in various pharmacological applications, including pain relief and anti-inflammatory effects. The synergistic interaction between these two structural features may lead to the development of compounds with enhanced therapeutic potential.

The< strong>CAS number 1707567-31-4 strong > serves as a unique identifier for this compound, facilitating its recognition and differentiation in scientific literature and patent databases. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. The compound's synthesis and characterization have been subjects of detailed investigation, with methodologies being refined to achieve high purity and yield. These advancements are crucial for ensuring that subsequent biological evaluations are conducted under consistent and reproducible conditions.

The< strong>[1,2,4]oxadiazol-5-yl strong > substituent in the molecule is particularly interesting from a chemical biology perspective. This moiety has been extensively studied for its ability to interact with various biological targets. For instance, studies have shown that derivatives of< strong>[1,2,4]oxadiazole strong >can inhibit enzymes involved in cancer cell proliferation and inflammation. The introduction of a< strong >2-trifluoromethyl strong >group further modulates these interactions by enhancing binding affinity and selectivity. Such modifications are critical in drug design to optimize efficacy while minimizing off-target effects.

In the context of current pharmaceutical research,< strong >benzoic acid strong >derivatives continue to be explored for their potential applications in treating neurological disorders. The structural features of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >make it a promising candidate for further investigation in this area. Preliminary studies have suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity. These findings align with broader trends in drug discovery where multitarget engagement is sought to address complex diseases more effectively.

The synthesis of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >< strong>CAS No: 1707567-31-4 strong >involves multi-step organic transformations that require careful optimization.This process often includes condensation reactions between appropriate precursors followed by functional group modifications to introduce the desired substituents.The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can enhance both efficiency and yield.This underscores the importance of robust synthetic methodologies in pharmaceutical chemistry where scalability and purity are paramount.

The pharmacological profile of< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid strong >is currently under active investigation,fueled by its promising structural features.Preliminary assays have indicated potential activity against various disease models,The integration of computational modeling and high-throughput screening technologies has accelerated the identification of lead compounds like this one,providing valuable insights into their mechanism of action.

In conclusion,< strong > 2-[3-(2-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-benzoic acid CAS No: 1707567-31-4 represents a significant advancement in pharmaceutical chemistry,demonstrating the potential of combining diverse structural motifs to develop novel therapeutic agents.Ongoing research efforts are expected to yield further insights into its biological activity,

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